molecular formula C23H23N3O2S B2551624 5-cyano-6-(ethylthio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-(ethylthio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2551624
M. Wt: 405.5 g/mol
InChI Key: ZMEOBOGLOHNTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-6-(ethylthio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a cyano group at position 5, an ethylthio substituent at position 6, a methyl group at position 2, and a phenyl ring at position 3. Its design aligns with modifications aimed at optimizing electronic, steric, and pharmacokinetic properties common in medicinal chemistry .

Properties

IUPAC Name

5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-4-29-23-17(14-24)21(16-10-6-5-7-11-16)20(15(2)25-23)22(27)26-18-12-8-9-13-19(18)28-3/h5-13,21,25H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEOBOGLOHNTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-6-(ethylthio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S with a molecular weight of approximately 409.5 g/mol. The structure includes a cyano group, an ethylthio moiety, and a methoxyphenyl substituent, which are crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be in the range of 0.5 to 2 µg/mL, indicating potent antimicrobial effects.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51
Escherichia coli12
Pseudomonas aeruginosa1.53

The compound also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

2. Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested on human breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values of approximately 20 µM and 15 µM respectively.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-720
A54915
HeLa25

Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Table 3: Enzyme Inhibition Profile

EnzymeIC50 (µM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and assessed their biological activities. The most promising derivatives exhibited enhanced antimicrobial activity compared to the parent compound . This highlights the potential for further development into more effective therapeutic agents.

Scientific Research Applications

Cardiovascular and Renal Disorders

Research indicates that this compound acts as a non-steroidal antagonist of the mineralocorticoid receptor . It has shown promise in the prophylaxis and treatment of cardiovascular and renal disorders, including:

  • Heart Failure : The compound may help mitigate the effects of heart failure by modulating mineralocorticoid receptor activity, which is crucial in fluid and electrolyte balance.
  • Diabetic Nephropathy : Its application in diabetic nephropathy is notable due to its potential to reduce renal damage associated with diabetes by influencing pathways related to inflammation and fibrosis .

Anticancer Potential

The anticancer properties of this compound are an area of active research. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms:

Cytotoxic Effects

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Mechanisms of Anticancer Activity

The anticancer activity is attributed to multiple mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
  • Receptor Modulation : Interaction with specific receptors alters signaling pathways leading to apoptosis.
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This analysis highlights how variations in chemical structure can significantly influence biological activity .

Chemical Reactions Analysis

Key Chemical Reactivity

The compound’s functional groups enable participation in various reactions:

2.1. Nucleophilic Substitution

  • Thioether reactivity : The ethylthio group undergoes alkylation or oxidation, forming disulfides or sulfones under oxidizing conditions.

  • Amine reactivity : The methoxyphenyl-substituted amide group may participate in condensation reactions or act as a nucleophile in electrophilic substitution.

2.2. Cyclization Reactions

  • Thorpe–Ziegler cyclization : Intramolecular cyclization of intermediates (e.g., S-alkylated dihydropyridines) to form fused heterocycles like thienoisoquinolines .

  • Azide-mediated cyclizations : Similar to reactions observed in dihydropyridine derivatives, azide-containing compounds can form tetrazoloquinolines via [3+2] cycloaddition .

2.3. Redox Reactions

  • Cyanide group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amidoximes.

  • Dihydropyridine core : Reduction or oxidation may alter the ring’s aromaticity, affecting stability and reactivity.

Analytical Verification and Purification

  • Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

  • Spectroscopy :

    • NMR : Confirms structural integrity by analyzing proton shifts (e.g., NH, aromatic protons, methyl groups).

    • IR : Identifies functional groups (e.g., C≡N stretch at ~2216 cm⁻¹, amide C=O at ~1700 cm⁻¹) .

Structural Comparisons and Reactivity Trends

Compound Structural Features Key Reactivity Reference
Target compoundCyano, ethylthio, methoxyphenylNucleophilic substitution, cyclization
Ethyl 5-cyano-2-methyl-6-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylateEster functional groupEnhanced solubility, ester hydrolysis
7-Acetyl-8-(nitrophenyl)-tetrahydroisoquinoline derivativesNitrophenyl substitutionThorpe–Ziegler cyclization

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in substituents at positions 4, 6, and the carboxamide side chain. Below is a comparative analysis based on structural and inferred pharmacological properties:

Table 1: Structural Comparison of 1,4-Dihydropyridine Derivatives

Compound Name / ID Position 4 Substituent Position 6 Substituent Carboxamide Modification Reference
Target Compound Phenyl Ethylthio (C₂H₅S) N-(2-methoxyphenyl) -
Compound Thiophen-2-yl Phenacylsulfanyl (PhCOCH₂S) N-(2-methoxyphenyl)
AZ331 2-Furyl 2-(4-Methoxyphenyl)-2-oxoethylthio N-(2-methoxyphenyl)
AZ257 2-Furyl 2-(4-Bromophenyl)-2-oxoethylthio N-(2-methoxyphenyl)
Compound 2-Chlorophenyl Phenylethylsulfanyl (PhCH₂CH₂S) N-(2-methoxyphenyl)
Key Observations:

Position 4 Substituents: The phenyl group in the target compound (vs. thiophen-2-yl in or 2-furyl in AZ331/AZ257) introduces distinct electronic and steric profiles. Aromatic substituents like phenyl may enhance lipophilicity and π-π stacking interactions in receptor binding compared to heteroaromatic groups .

Position 6 Substituents :

  • The ethylthio group in the target compound is simpler and less sterically demanding than the phenacylsulfanyl () or oxoethylthio derivatives (AZ331/AZ257). This may improve metabolic stability by reducing susceptibility to oxidative cleavage .
  • Bromophenyl (AZ257) and methoxyphenyl (AZ331) substituents at position 6 suggest targeted modulation of electronic properties, with bromine enhancing halogen bonding and methoxy groups influencing solubility .

Pharmacological Implications

While explicit pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Compound : The thiophen-2-yl group at position 4 and phenacylsulfanyl at position 6 may enhance interactions with hydrophobic receptor pockets, though oxidative metabolism of the phenacyl group could limit bioavailability .
  • AZ331 and AZ257 : The 2-furyl group at position 4 and oxoethylthio substituents at position 6 are associated with moderate calcium channel blocking activity in related 1,4-DHPs. The 4-methoxyphenyl (AZ331) and 4-bromophenyl (AZ257) groups at position 6 may fine-tune potency, with bromine improving membrane permeability .
  • Compound : The 2-chlorophenyl group could enhance binding affinity in chloride-rich environments, as seen in other antihypertensive 1,4-DHPs .

Q & A

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :
  • Storage conditions : Argon atmosphere at -20°C to prevent dihydropyridine ring oxidation.
  • Antioxidant additives : Ascorbic acid (0.1% w/v) in aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.